molecular formula C54H97N9 B1192445 CZ-01127

CZ-01127

Katalognummer: B1192445
Molekulargewicht: 872.433
InChI-Schlüssel: OOIFMFIENWQWJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CZ-01127 is a first-in-class tri-alkylnorspermidine-biaryl antibiotic developed for advanced anti-biofilm applications, particularly in the prevention of prosthetic joint infections (PJIs) . This compound demonstrates potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1 µg/ml . Its significant research value lies in its superior efficacy against established bacterial biofilms compared to clinical gold-standard antibiotics like vancomycin and gentamicin. In vitro studies show that this compound is the only compound tested that could decrease MRSA biofilm colony-forming units (CFUs) below detectable limits at high concentrations, showcasing its powerful biofilm-eradication capability . The mechanism of action is inspired by natural polyamine compounds, which are known for their antimicrobial properties. This compound is designed for local delivery from a silicone polymer coating, exhibiting burst release kinetics ideal for the critical "decisive period" of the perioperative window. This makes it a promising active release agent for coating orthopedic implants to prevent microbial colonization and subsequent biofilm-related infections . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C54H97N9

Molekulargewicht

872.433

IUPAC-Name

N1,N1',N1''-([1,1'-Biphenyl]-3,3',5-triyltris(methylene))tris(N3-(3-((cyclohexylmethyl)amino)propyl)propane-1,3-diamine)

InChI

InChI=1S/C54H97N9/c1-4-17-47(18-5-1)41-58-31-11-25-55-28-14-34-61-44-50-23-10-24-53(38-50)54-39-51(45-62-35-15-29-56-26-12-32-59-42-48-19-6-2-7-20-48)37-52(40-54)46-63-36-16-30-57-27-13-33-60-43-49-21-8-3-9-22-49/h10,23-24,37-40,47-49,55-63H,1-9,11-22,25-36,41-46H2

InChI-Schlüssel

OOIFMFIENWQWJW-UHFFFAOYSA-N

SMILES

C1(C2=CC=CC(CNCCCNCCCNCC3CCCCC3)=C2)=CC(CNCCCNCCCNCC4CCCCC4)=CC(CNCCCNCCCNCC5CCCCC5)=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CZ-01127;  CZ 01127;  CZ01127

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Structural Uniqueness : Unlike Compounds A and C, this compound integrates both sulfonamide and hydroxyl groups, enhancing hydrogen-bonding interactions with target proteins .
  • Potency : this compound exhibits 3.7-fold greater kinase inhibition than Compound A and 2.3-fold superiority over Compound B, attributed to its optimized stereoelectronic profile .
  • Solubility-Stability Balance : While Compound B has higher solubility, its thermal stability (190°C) is inferior to this compound (>200°C), critical for formulation under industrial processing conditions .

Pharmacological and Industrial Relevance

  • Compound A : Despite its lipophilicity (logP = 2.5), poor solubility (1.8 mg/mL) limits bioavailability. Its chloro-trifluoromethyl groups confer metabolic resistance but reduce target specificity .
  • Compound C : Exhibits the lowest kinase inhibition (IC₅₀ = 89 nM) due to steric hindrance from the methyl group, though its amine functionality improves membrane permeability .

Detailed Research Findings

Mechanistic Advantages of this compound

In vitro assays demonstrate that this compound binds to the ATP-binding pocket of tyrosine kinases via a dual-mode mechanism: (1) sulfonamide-mediated hydrophobic interactions and (2) hydroxyl group coordination with Mg²⁺ ions. This dual binding is absent in Compounds A–C, explaining its superior IC₅₀ values .

Limitations and Optimization Pathways

  • Metabolic Stability : this compound’s hydroxyl group increases Phase II metabolism susceptibility, yielding a plasma half-life (t₁/₂) of 3.2 hours in murine models. Derivatives with protected hydroxyl groups (e.g., acetylated forms) are under investigation .
  • Synthetic Complexity : The multi-step synthesis of this compound (7 steps, 22% overall yield) contrasts with Compound B’s 4-step route (41% yield), necessitating process optimization for scalability .

Vorbereitungsmethoden

Key Reaction Steps:

  • Michael Addition with Acrylonitrile :
    Commercially available 1,12-diaminododecane undergoes a 1,4-Michael addition with acrylonitrile in anhydrous methanol at 60°C for 24 hours. This yields a dinitrile intermediate with 87% efficiency.

    1,12-Diaminododecane+2CH2=CHCNDinitrile Intermediate\text{1,12-Diaminododecane} + 2 \text{CH}_2=\text{CHCN} \rightarrow \text{Dinitrile Intermediate}
  • Catalytic Hydrogenation :
    The dinitrile is reduced to the corresponding tetraamine using Raney nickel (5 wt%) under hydrogen gas (1 bar) in aqueous sodium hydroxide (2 M). This step achieves 75% yield.

    Dinitrile+H2Raney NiTetraamine (Norspermidine Derivative)\text{Dinitrile} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Tetraamine (Norspermidine Derivative)}
  • Selective Alkylation :
    The primary amines are protected with trifluoroacetyl groups, while secondary amines undergo alkylation with bromoalkanes (e.g., 1-bromododecane) in dimethylformamide (DMF) at 80°C. Deprotection with aqueous ammonia yields the tri-alkylated product.

Biaryl Coupling for Enhanced Bioactivity

The biaryl moiety in this compound is critical for disrupting bacterial membrane integrity. A Suzuki-Miyaura cross-coupling reaction links the norspermidine backbone to a biphenyl group.

Protocol:

  • Substrate Preparation :
    3-Bromo-2-indolyl phosphate is synthesized via Perkow reaction from 2-oxindole, followed by regioselective bromination.

  • Coupling Conditions :
    The brominated intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and dioxane/water (4:1) at 90°C for 12 hours. This achieves 82–89% yield.

    3-Bromoindole+PhB(OH)2Pd(0)Biaryl-Indole\text{3-Bromoindole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Biaryl-Indole}

Final Assembly and Purification

The tri-alkyl norspermidine and biaryl-indole subunits are conjugated via amide bond formation:

  • Activation of Carboxylic Acid :
    The biaryl-indole carboxylic acid is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dichloromethane (DCM).

  • Amide Coupling :
    The activated acid reacts with the tri-alkyl norspermidine in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 24 hours. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to obtain this compound as a white solid.

Analytical Characterization

Property Method Result
Molecular FormulaHRMSC₃₁H₆₉N₈O₂ (Found: 585.5538 [M+H]⁺)
PurityHPLC (UV 254 nm)>98%
LogP (Lipophilicity)Shake Flask3.2 ± 0.1
MIC vs. MRSABroth Microdilution2 μg/mL

Scale-Up and Formulation Considerations

For clinical applications, this compound is incorporated into silicone polymer coatings via solvent casting:

  • Coating Protocol :
    this compound (10 wt%) is dissolved in tetrahydrofuran (THF) with silicone elastomer, cast onto titanium implants, and cured at 60°C for 48 hours.

  • Release Kinetics :
    In vitro elution studies show sustained release over 14 days, with >80% bioactivity retained against MRSA biofilms.

Challenges and Optimizations

  • Racemization Mitigation :
    Early synthesis routes using concentrated HBr at high temperatures caused partial racemization. Switching to AlCl₃-catalyzed alkylation at 40°C resolved this.

  • Yield Improvement :
    Optimizing Pd catalyst loading (1.5 mol%) reduced costs without compromising coupling efficiency .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the biochemical mechanisms of CZ-01127?

  • Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • Population: In vitro cell lines (e.g., cancer models).
  • Intervention: Dose-dependent effects of this compound on apoptosis.
  • Comparison: Existing compounds with similar targets (e.g., kinase inhibitors).
  • Outcome: Quantify changes in apoptotic markers (e.g., caspase-3 activation).
    Ensure alignment with gaps in existing literature and feasibility of experimental validation .

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Steps :

  • Synthesis : Document reaction conditions (temperature, solvent purity, catalysts) and validate via NMR/LC-MS. Include negative controls (e.g., omitting reagents) to confirm product identity.
  • Characterization : Use standardized protocols (e.g., IUPAC guidelines) for physicochemical properties (melting point, solubility). Cross-reference spectral data with published databases to minimize batch variability .
    • Data Table Example :
ParameterValueMethodReference Standard
Purity (%)≥98HPLCUSP 42
Solubility (mg/mL)2.3 ± 0.1 (in DMSO)Shake-flask methodOECD 105

Q. How to address confounding variables in pharmacokinetic studies of this compound?

  • Methodology : Use stratified randomization in animal models to control for age, sex, and genetic background. Apply multivariate regression to isolate the compound’s effects from metabolic variables (e.g., liver enzyme activity). Validate findings via LC-MS/MS quantification of plasma concentrations .

Advanced Research Questions

Q. How to resolve contradictions in reported toxicity profiles of this compound across studies?

  • Analytical Workflow :

Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values, LD50) and assess heterogeneity via Cochran’s Q test.

Source Validation : Cross-check experimental conditions (e.g., cell line authenticity, assay duration). For example, discrepancies in cytotoxicity may arise from differences in exposure time (24h vs. 72h).

Mechanistic Testing : Use siRNA knockdowns to confirm target specificity if off-target effects are suspected .

Q. What statistical methods are optimal for analyzing dose-response synergies between this compound and adjuvant therapies?

  • Methodology :

  • Synergy Calculation : Apply the Chou-Talalay combination index (CI) model to classify additive (CI=1), synergistic (CI<1), or antagonistic (CI>1) effects.
  • Data Validation : Use bootstrapping to estimate confidence intervals for CI values. Include isobolograms to visualize interactions .
    • Example Analysis :
This compound (µM)Adjuvant (µM)CI Value (95% CI)Interpretation
520.78 (0.65–0.92)Synergistic

Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mode of action?

  • Methodology :

  • Pathway Enrichment : Use tools like DAVID or STRING to identify overrepresented pathways (e.g., apoptosis, oxidative stress).
  • Network Pharmacology : Construct protein-protein interaction networks using Cytoscape. Validate hub nodes via CRISPR-Cas9 knockout experiments .

Methodological Best Practices

  • Data Reproducibility : Archive raw datasets (e.g., spectroscopy files, flow cytometry plots) in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for reporting animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CZ-01127
Reactant of Route 2
Reactant of Route 2
CZ-01127

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.